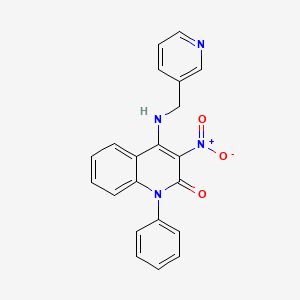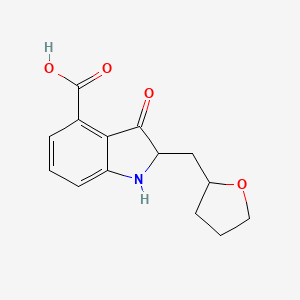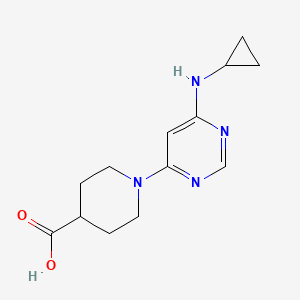
N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a synthetic compound that has been of great interest to researchers due to its potential applications in various fields. The compound is a thiazole derivative, which has been synthesized through several methods.
Mecanismo De Acción
The exact mechanism of action of N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. The compound has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide in lab experiments is its potential as a fluorescent probe for imaging applications. The compound has also been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities, making it a potential candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for research on N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide. One potential direction is the development of the compound as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the use of the compound as a fluorescent probe for imaging applications. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields. The compound has been synthesized through various methods and has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. The compound has also been tested for its potential use as a fluorescent probe for imaging applications. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide has been reported through various methods. One of the commonly used methods involves the reaction of 2-(1H-indol-2-yl)thiazol-4-ylamine with ethyl oxalyl chloride in the presence of triethylamine. The resulting intermediate is then treated with ammonia to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide has been extensively studied for its potential applications in various fields. The compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. The compound has also been tested for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c15-12(19)6-16-13(20)11-7-21-14(18-11)10-5-8-3-1-2-4-9(8)17-10/h1-5,7,17H,6H2,(H2,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUILYLNHUWYOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2801677.png)

![4-o-Tolyl-[1,2,3]thiadiazole](/img/structure/B2801683.png)
![3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2801685.png)

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801687.png)



![3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B2801693.png)
![4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2801695.png)
![1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2801696.png)